Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate

Description

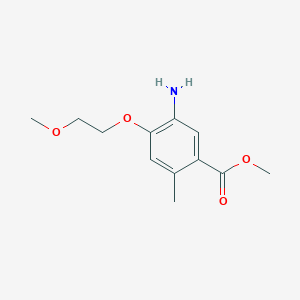

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is a substituted benzoate ester with a unique functionalization pattern. Its structure features:

- A methyl ester group at the 1-position of the benzene ring.

- A methyl substituent at the 2-position.

- A 2-methoxyethoxy group at the 4-position.

- An amino group at the 5-position.

This compound is structurally related to pharmaceuticals, agrochemicals, and intermediates in organic synthesis, where substituent positions and electronic properties critically influence reactivity and biological activity.

Properties

IUPAC Name |

methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-8-6-11(17-5-4-15-2)10(13)7-9(8)12(14)16-3/h6-7H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKROORBIQLZVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate typically involves multiple steps. One common synthetic route starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methoxyethoxy group can be introduced via etherification reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzoates depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its intended use.

Comparison with Similar Compounds

Amino vs. Acetamido Groups

- The 5-amino group in the target compound offers nucleophilic reactivity, enabling coupling reactions (e.g., amidation, diazotization). In contrast, methyl 4-acetamido-2-hydroxybenzoate contains a stabilized acetamido group, which is less reactive but enhances metabolic stability in drug candidates .

Ether Chains vs. Alkyl/Aryl Substituents

- This contrasts with sulfur-containing analogs (e.g., methyl 5-ethylthio-2-methoxy-4-methylaminobenzoate ), where the ethylthio group increases lipophilicity and may enhance membrane permeability.

Halogenation and Bioactivity

- Chlorinated derivatives (e.g., methyl 2-chloro-4-methoxybenzoate ) exhibit enhanced electrophilic character, facilitating cross-coupling reactions in drug synthesis. However, the target compound lacks halogens, suggesting a focus on hydrogen-bonding interactions (via the amino and ether groups) rather than halogen bonding .

Crystallographic and Structural Insights

Biological Activity

Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an amino group and methoxyethoxy substituent, suggests potential biological activities that warrant investigation. This article synthesizes available research findings on the biological activity of this compound, presenting data tables and case studies to elucidate its pharmacological properties.

Chemical Structure and Properties

This compound can be described by its chemical formula and its molecular weight of approximately 239.27 g/mol. The compound features a methyl group, an amino group, and a methoxyethoxy chain, which contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The amino group facilitates binding to specific receptors or enzymes, potentially modulating their activity. The methoxy and ester groups enhance lipophilicity, allowing for better membrane permeability, which is crucial for cellular uptake.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study screened various synthesized compounds against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), revealing moderate to good antimicrobial activity across several derivatives.

Table 1: Antimicrobial Activity Results

| Compound | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |

|---|---|---|

| This compound | 15 | 12 |

| Control (Standard Antibiotic) | 20 | 18 |

Anti-HBV Activity

In vitro studies have indicated that compounds similar to this compound exhibit antiviral effects against Hepatitis B virus (HBV). For example, an analogous compound demonstrated an IC50 value of 1.99 µM against wild-type HBV, suggesting potential therapeutic applications in treating HBV infections.

Table 2: Anti-HBV Activity Comparison

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| Methyl Derivative A | 1.99 | 58 |

| Lamivudine | 7.37 | N/A |

Case Studies

A notable case study investigated the synthesis and biological evaluation of methyl derivatives similar to this compound. The study found that these derivatives not only exhibited antimicrobial properties but also showed promise as antiviral agents against HBV, highlighting their potential dual utility in infectious disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.